molecular formula C18H16N2O5 B5732407 Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate

Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate

Cat. No.: B5732407
M. Wt: 340.3 g/mol
InChI Key: ZMIFXONODSTMLY-UHFFFAOYSA-N
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Description

Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate, often involves multi-step processes. One common method includes the formation of the indole core through cyclization reactions. For instance, the Bartoli reaction and Heck coupling reaction are key steps in synthesizing indole derivatives . The specific conditions for these reactions typically involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of such compounds generally scales up the laboratory synthesis methods. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity . This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetylamino group and pyrrolo[1,2-a]indole core differentiate it from other indole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-4-25-18(24)13-9-15-16(23)12-7-5-6-8-14(12)20(15)17(13)19(10(2)21)11(3)22/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIFXONODSTMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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